4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione
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Overview
Description
4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further connected to a morpholine-3,5-dione structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst under hydrogenation conditions . This reaction yields 4-(piperidin-4-yl)morpholine, which can then be further reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperidine and morpholine moieties may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(piperidin-4-yl)morpholine: Lacks the benzenesulfonyl group, resulting in different chemical and biological properties.
Benzenesulfonyl piperidine: Lacks the morpholine-3,5-dione structure, affecting its reactivity and applications.
Uniqueness
4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione is unique due to the combination of the benzenesulfonyl group, piperidine ring, and morpholine-3,5-dione structure. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-14-10-22-11-15(19)17(14)12-6-8-16(9-7-12)23(20,21)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABZQKSZAHBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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